
N,N-Dibenzyl-L-valine benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibenzyl-L-valine benzyl ester is a chemical compound with the molecular formula C26H29NO2. It is a derivative of L-valine, an essential amino acid, and is characterized by the presence of benzyl groups attached to the nitrogen and ester functionalities. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-L-valine benzyl ester typically involves the protection of the amino group of L-valine followed by esterification. One common method includes the reaction of L-valine with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-dibenzyl-L-valine. This intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: N,N-Dibenzyl-L-valine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学研究应用
N,N-Dibenzyl-L-valine benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting amino acid transporters.
作用机制
The mechanism of action of N,N-Dibenzyl-L-valine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with amino acid transporters and enzymes, influencing various biochemical pathways. The ester group can be hydrolyzed to release the active L-valine derivative, which can then participate in metabolic processes.
相似化合物的比较
N,N-Dibenzyl-L-valine benzyl ester can be compared with other similar compounds, such as:
N,N-Dibenzyl-L-phenylalanine benzyl ester: Similar in structure but derived from phenylalanine instead of valine.
N,N-Dibenzyl-L-leucine benzyl ester: Derived from leucine and used in similar applications.
N,N-Dibenzyl-L-isoleucine benzyl ester: Another structurally related compound with applications in peptide synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. The presence of benzyl groups enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
benzyl (2S)-2-(dibenzylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-21(2)25(26(28)29-20-24-16-10-5-11-17-24)27(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNQIIEYQWGEV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

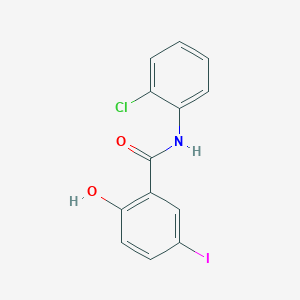
![7-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6316626.png)


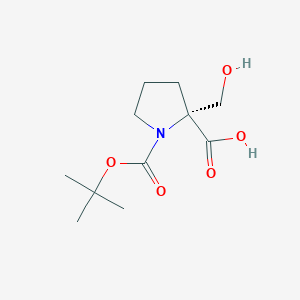
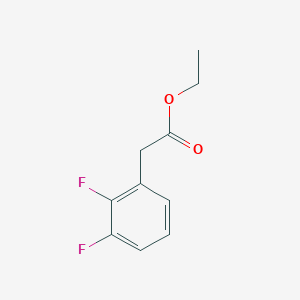


![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
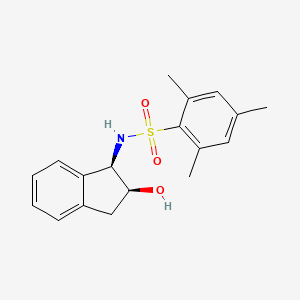
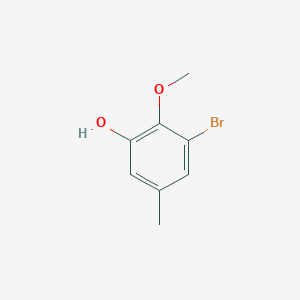
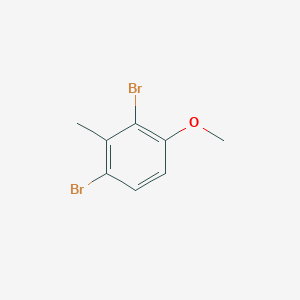
![(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)
